N-isopropyl-1H-indole-5-carboxamide
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Overview
Description
N-isopropyl-1H-indole-5-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Scientific Research Applications
N-isopropyl-1H-indole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
N-isopropyl-1H-indole-5-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs . It has been found to bind with high affinity to multiple receptors , making it a biologically active pharmacophore . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1H-indole-5-carboxamide typically involves the introduction of an isopropyl group to the indole-5-carboxamide structure. One common method is the N-alkylation of 1H-indole-5-carboxamide using isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed cross-coupling reactions are widely used in the large-scale synthesis of indole derivatives . These methods ensure the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1H-indole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized indole derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
Comparison with Similar Compounds
Similar Compounds
1H-indole-5-carboxamide: A precursor to N-isopropyl-1H-indole-5-carboxamide with similar biological activities.
5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Another indole derivative with potent biological activities.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which can enhance its biological activity and specificity compared to other indole derivatives. This structural modification can lead to improved pharmacokinetic properties and increased potency in various applications .
Properties
IUPAC Name |
N-propan-2-yl-1H-indole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8(2)14-12(15)10-3-4-11-9(7-10)5-6-13-11/h3-8,13H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVDVBQSPSAUIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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